molecular formula C20H18ClN5O2 B2554143 7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-91-1

7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2554143
CAS RN: 538318-91-1
M. Wt: 395.85
InChI Key: JZACWQQHADPNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is a fused heterocyclic system that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating a broad interest in the synthesis and study of these heterocycles for various applications.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives is described in the papers. For instance, a three-component condensation method is employed for the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, which involves aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by spectroscopic methods such as NMR, IR, UV, and MS, as well as elemental analysis . These techniques would be essential in confirming the structure of the synthesized compound, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

The reactivity of the triazolopyrimidine core can be manipulated through various functional groups. For example, the regioselective synthesis of pyrazolopyrimidine derivatives demonstrates the ability to selectively substitute at different positions of the heterocyclic ring, which is crucial for the synthesis of a wide range of derivatives with potential biological activities . This suggests that the compound could also undergo various chemical reactions to introduce different substituents, depending on the desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but the methods used for characterization in the synthesis of related compounds would be applicable for determining these properties .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed synthetic protocols for creating triazolopyrimidine derivatives, including compounds with structural similarities to 7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, emphasizing their biological and antimicrobial properties. One study highlights the synthesis of a series of triazolopyrimidines evaluated for antimicrobial activity, indicating a broad interest in these compounds for potential therapeutic applications (Gilava et al., 2020).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a significant area of research. These compounds have been synthesized and evaluated for their potential in treating bacterial and fungal infections, as well as their capacity to scavenge free radicals, contributing to their consideration as candidates for pharmaceutical development (El-Agrody et al., 2001).

Chemical Synthesis and Mechanistic Studies

The chemical synthesis of triazolopyrimidines, including methods for obtaining various derivatives, has been extensively studied, providing insights into the mechanistic aspects of their formation. These studies often involve exploring different synthetic routes and conditions to optimize the yield and purity of the desired compounds (Wamhoff et al., 1993).

Application in Supramolecular Chemistry

Triazolopyrimidine derivatives have also been explored for their role in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies. This research direction points to the potential of these compounds in developing novel materials with specific physical and chemical properties, highlighting the versatility of triazolopyrimidine derivatives beyond their biological activity (Fonari et al., 2004).

properties

IUPAC Name

7-(2-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-7-3-5-9-14(12)21)26-20(23-11)24-19(25-26)13-8-4-6-10-15(13)28-2/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZACWQQHADPNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.